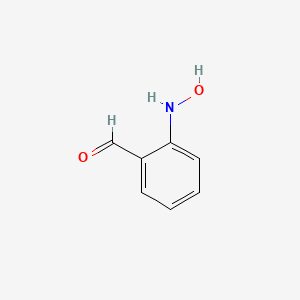
2-(Hydroxyamino)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxyamino)benzaldehyde is an organic compound characterized by the presence of a hydroxyamino group (-NHOH) attached to a benzene ring with an aldehyde functional group (-CHO). This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of 2-nitrobenzaldehyde. The nitro group (-NO2) is reduced to the hydroxyamino group (-NHOH) using reducing agents such as sodium cyanoborohydride (NaBH3CN) or hydrogen in the presence of a catalyst.
Hydroxylation: Another approach is the hydroxylation of 2-aminobenzaldehyde. This can be achieved using hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale reductive amination processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can be oxidized to 2-(hydroxyamino)benzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The compound can be reduced to 2-aminobenzaldehyde by using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the benzene ring, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous medium, room temperature.
Reduction: LiAlH4, ether solvent, low temperature.
Substitution: Concentrated nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and appropriate catalysts.
Major Products Formed:
Oxidation: 2-(hydroxyamino)benzoic acid.
Reduction: 2-aminobenzaldehyde.
Substitution: Nitro- or halogen-substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
2-(Hydroxyamino)benzaldehyde finds applications in various scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(Hydroxyamino)benzaldehyde exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or proteins, altering their activity. The molecular targets and pathways involved are determined by the context in which the compound is used.
Comparación Con Compuestos Similares
2-(Hydroxyamino)acetic Acid: Similar in structure but contains an additional carboxylic acid group.
2-Aminobenzaldehyde: Lacks the hydroxyamino group, making it less reactive in certain contexts.
2-Nitrobenzaldehyde: Contains a nitro group instead of the hydroxyamino group, leading to different reactivity and applications.
Uniqueness: 2-(Hydroxyamino)benzaldehyde is unique due to its combination of hydroxyamino and aldehyde functional groups, which allows for diverse chemical reactions and applications not possible with similar compounds.
Propiedades
Número CAS |
147779-90-6 |
|---|---|
Fórmula molecular |
C7H7NO2 |
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
2-(hydroxyamino)benzaldehyde |
InChI |
InChI=1S/C7H7NO2/c9-5-6-3-1-2-4-7(6)8-10/h1-5,8,10H |
Clave InChI |
OLXBDOYXRGTHAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


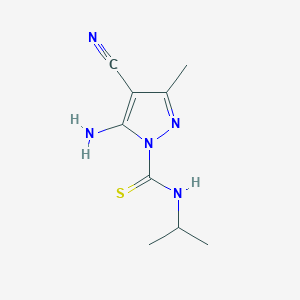
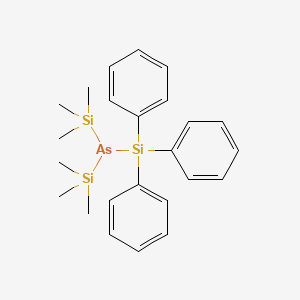
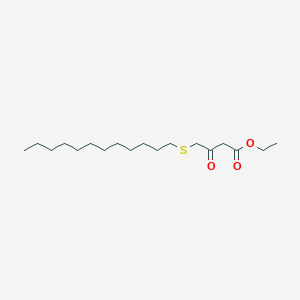
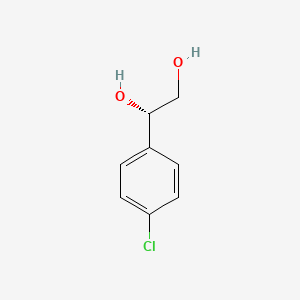
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)](/img/structure/B15162714.png)

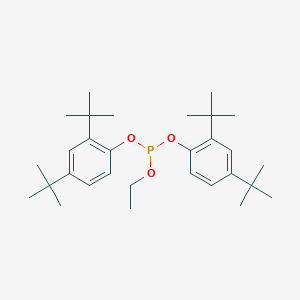

![Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-](/img/structure/B15162743.png)
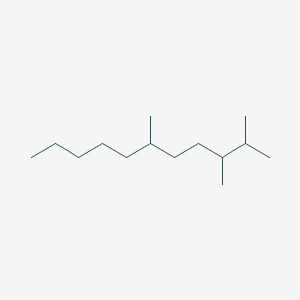
![2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine](/img/structure/B15162752.png)
![N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide](/img/structure/B15162755.png)
![3,4-Dipropyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B15162767.png)

